

benzyl decanoate logP comparison similar esters

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Benzyl decanoate

CAS No.: 42175-41-7

Cat. No.: S520949

Get Quote

Physicochemical Profile of Benzyl Decanoate

The table below summarizes the available data for **benzyl decanoate**. Please note that the provided logP values are estimates, and a single, authoritatively established experimental value was not found in the searched literature.

Property	Value	Notes/Source
CAS Number	42175-41-7	[1] [2]
Molecular Formula	C ₁₇ H ₂₆ O ₂	[1] [2]
Molecular Weight	262.39 - 262.39 g/mol	[1] [2]
Estimated LogP	6.02 [2], 6.18 (est) [1]	These are predicted or estimated values.
Experimental LogP	Information not located	A direct, experimentally determined value was not found in the search results.

Property	Value	Notes/Source
Boiling Point	345 °C	[1]
Density	0.956	[1]
Physical Description	Colorless oily liquid	[1]

The Significance of LogP in Research

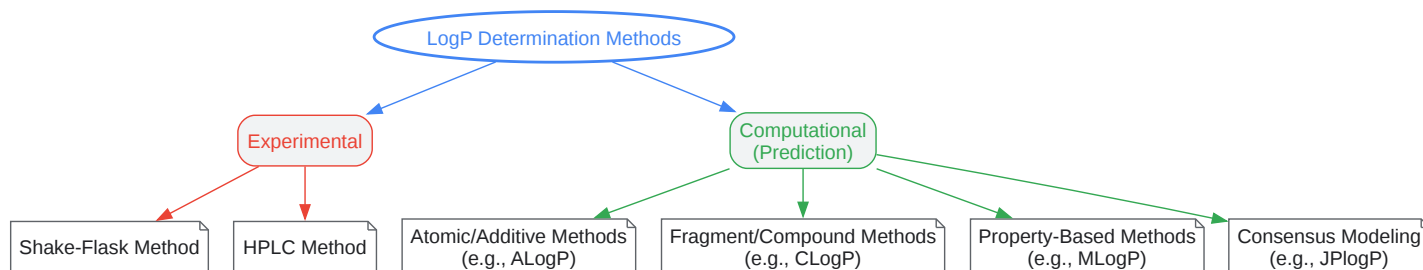
The partition coefficient, or LogP, is a crucial parameter in drug discovery and pesticide development. It measures a compound's lipophilicity, indicating how a solute distributes itself between octanol and water at near-infinite dilution [3].

- **Role in Drug Discovery:** LogP is a key descriptor in numerous Quantitative Structure-Activity Relationship (QSAR) studies. It helps predict a compound's behavior, such as **skin penetration, solubility, and general toxicity** [4]. One of the most famous applications is in **Lipinski's Rule of 5**, which suggests that for a molecule to have good oral bioavailability, its LogP should ideally be between **0 and 5** [3].
- **Role in Pesticide Development:** For pesticides, LogP helps predict mobility within plants. Lipophilic compounds ($\text{LogP} > -3.2$) tend to remain at the application site (contact activity), while more hydrophilic ones ($\text{LogP} < -3.2$) can be translocated systemically through the plant's vascular system [5].

Methodologies for LogP Determination

A key reason for the difficulty in finding a single definitive LogP value is that it can be determined through various experimental and computational methods, which can yield different results [6].

The following diagram outlines the primary approaches for determining LogP values.



[Click to download full resolution via product page](#)

Experimental Protocols

- **Shake-Flask Method:** This is a classic, direct measurement technique. The compound is dissolved in a mixture of pre-saturated octanol and water, which is then shaken vigorously to reach equilibrium. The concentration of the compound in each phase is subsequently analyzed, often using techniques like UV spectroscopy or HPLC, to calculate the partition coefficient [7].
- **HPLC Method:** As indicated for **benzyl decanoate**, a reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used. The retention time of a compound on a hydrophobic column correlates with its lipophilicity. By comparing with known standards, a LogP value can be estimated [2]. This method is particularly useful for impure samples or very lipophilic compounds.

Computational Prediction Methods

Computational approaches are widely used for rapid prediction and can be categorized as follows [4] [6]:

- **Atomic/Additive Methods:** These methods assign a contribution value to each atom type and sum them for the entire molecule (e.g., ALogP). They are fast but can be less accurate for complex molecules.
- **Fragment/Compound Methods:** These use contributions from larger molecular fragments with known experimental values (e.g., CLogP, ACD/LogP). They often perform well for standard small molecules.
- **Property-Based Methods:** These use QSAR models based on whole-molecule descriptors (e.g., MLogP).
- **Consensus Modeling:** This approach averages predictions from multiple methods to improve accuracy, as seen in the development of the JLogP predictor [4].

Recommendations for Further Research

Given the scarcity of direct comparative data, you may need to take a more investigative approach:

- **Consult Specialized Databases:** Search dedicated physicochemical property databases like **PubChem** or **SciFinder-n**. The **PhysProp database** is a major public source of experimental LogP data used to train many prediction models [4].
- **Empirical Determination:** If precision is critical for your research, consider conducting your own experimental measurements using the shake-flask or HPLC methods.
- **Evaluate Multiple Predictors:** Use several commercial or open-source software tools (e.g., those implementing XLogP, ALogP, CLogP) to calculate LogP for **benzyl decanoate** and its potential comparator esters. Comparing these results can provide a range of expected values and highlight any significant outliers [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. | 42175-41-7 benzyl decanoate [chemicalbook.com]
 2. | SIELC Technologies Benzyl decanoate [sielc.com]
 3. sciencedirect.com/topics/chemistry/ logp [sciencedirect.com]
 4. JPlogP: an improved logP predictor trained using predicted data [jcheminf.biomedcentral.com]
 5. , pKa and Pesticide Solubility: The LabCoat Guide to Pesticides... logP [linkedin.com]
 6. Not all LogP 's are calculated equal: CLogP and other short stories [sussexdrugdiscovery.wordpress.com]
 7. JAI | PDF [slideshare.net]
- To cite this document: Smolecule. [benzyl decanoate logP comparison similar esters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520949#benzyl-decanoate-logp-comparison-similar-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com